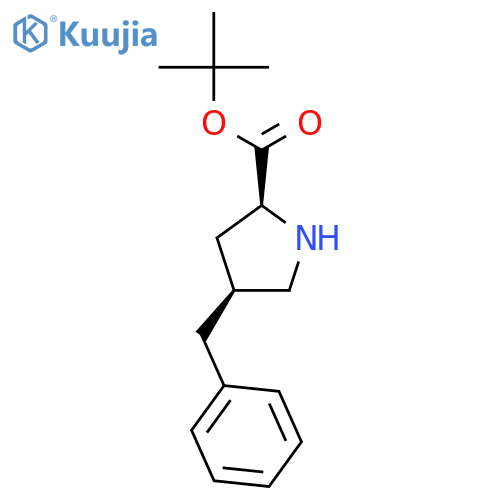Cas no 83551-93-3 (rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)

83551-93-3 structure
商品名:rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- L-PROLINE, 4-(PHENYLMETHYL)-, 1,1-DIMETHYLETHYL ESTER, CIS-
- rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate
- 83551-93-3
- EN300-27728533
-
- インチ: InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)14-10-13(11-17-14)9-12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3/t13-,14-/m0/s1
- InChIKey: DPSFDTXHIZCQFH-KBPBESRZSA-N
計算された属性
- せいみつぶんしりょう: 261.172878976Da
- どういたいしつりょう: 261.172878976Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 38.3Ų
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27728533-1g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 1g |
$871.0 | 2023-09-10 | ||
| Enamine | EN300-27728533-5g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 5g |
$2525.0 | 2023-09-10 | ||
| Enamine | EN300-27728533-2.5g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
| Enamine | EN300-27728533-10g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 10g |
$3746.0 | 2023-09-10 | ||
| Enamine | EN300-27728533-5.0g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
| Enamine | EN300-27728533-0.5g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
| Enamine | EN300-27728533-10.0g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 | |
| Enamine | EN300-27728533-1.0g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
| Enamine | EN300-27728533-0.25g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
| Enamine | EN300-27728533-0.05g |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate |
83551-93-3 | 95.0% | 0.05g |
$732.0 | 2025-03-19 |
rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
83551-93-3 (rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate) 関連製品
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
